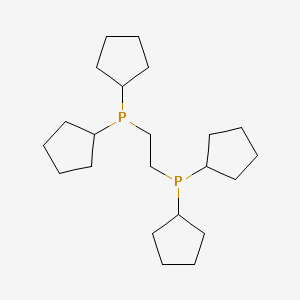
Phosphine, 1,2-ethanediylbis[dicyclopentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, 1,2-ethanediylbis[dicyclopentyl- is a bidentate ligand commonly used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, 1,2-ethanediylbis[dicyclopentyl- can be synthesized through the reaction of dicyclopentylphosphine with 1,2-dibromoethane. The reaction typically occurs in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the phosphine ligand .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1,2-ethanediylbis[dicyclopentyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The ligand can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically occur in the presence of transition metal catalysts.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Phosphine, 1,2-ethanediylbis[dicyclopentyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Phosphine, 1,2-ethanediylbis[dicyclopentyl- exerts its effects involves its ability to coordinate with transition metals. The ligand forms stable complexes with metals, which can then participate in various catalytic cycles. The molecular targets include metal centers in enzymes and other proteins, where the ligand can modulate their activity and function.
Comparison with Similar Compounds
Phosphine, 1,2-ethanediylbis[dicyclopentyl- is unique compared to other similar compounds due to its specific steric and electronic properties. Similar compounds include:
Phosphine, 1,2-ethanediylbis[diphenyl-: This compound has phenyl groups instead of dicyclopentyl groups, which affects its steric and electronic properties.
1,2-Bis(dicyclohexylphosphino)ethane: This compound has cyclohexyl groups, which also influence its reactivity and coordination behavior.
Phosphine, 1,2-ethanediylbis[dicyclopentyl- stands out due to its unique combination of steric bulk and electronic properties, making it particularly effective in certain catalytic applications.
Properties
CAS No. |
111848-16-9 |
|---|---|
Molecular Formula |
C22H40P2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
dicyclopentyl(2-dicyclopentylphosphanylethyl)phosphane |
InChI |
InChI=1S/C22H40P2/c1-2-10-19(9-1)23(20-11-3-4-12-20)17-18-24(21-13-5-6-14-21)22-15-7-8-16-22/h19-22H,1-18H2 |
InChI Key |
JBFJGFRJSFPTJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)P(CCP(C2CCCC2)C3CCCC3)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















